molecular formula C17H16Br3NO3 B11978927 4-methyl-N-[2,2,2-tribromo-1-(2-methoxyphenoxy)ethyl]benzamide

4-methyl-N-[2,2,2-tribromo-1-(2-methoxyphenoxy)ethyl]benzamide

Cat. No.: B11978927
M. Wt: 522.0 g/mol
InChI Key: PRQGYURUJICDIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[2,2,2-tribromo-1-(2-methoxyphenoxy)ethyl]benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by a coupling reaction with a methoxyphenoxy derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. when produced on a larger scale, it involves similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2,2,2-tribromo-1-(2-methoxyphenoxy)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-methyl-N-[2,2,2-tribromo-1-(2-methoxyphenoxy)ethyl]benzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methyl-N-[2,2,2-tribromo-1-(2-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The tribromoethyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The methoxyphenoxy moiety may also play a role in binding to specific receptors or active sites, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[2,2,2-tribromo-1-(2-methoxyphenoxy)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tribromoethyl group enhances its reactivity, while the methoxyphenoxy moiety provides specificity in binding interactions .

Properties

Molecular Formula

C17H16Br3NO3

Molecular Weight

522.0 g/mol

IUPAC Name

4-methyl-N-[2,2,2-tribromo-1-(2-methoxyphenoxy)ethyl]benzamide

InChI

InChI=1S/C17H16Br3NO3/c1-11-7-9-12(10-8-11)15(22)21-16(17(18,19)20)24-14-6-4-3-5-13(14)23-2/h3-10,16H,1-2H3,(H,21,22)

InChI Key

PRQGYURUJICDIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)OC2=CC=CC=C2OC

Origin of Product

United States

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